Lesogaberan napadisylate Lesogaberan napadisylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16026840
InChI: InChI=1S/C10H8O3S.C3H7FNO2P/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;4-3(1-5)2-8(6)7/h1-7H,(H,11,12,13);3H,1-2,5H2/p+1/t;3-/m.1/s1
SMILES:
Molecular Formula: C13H16FNO5PS+
Molecular Weight: 348.31 g/mol

Lesogaberan napadisylate

CAS No.:

Cat. No.: VC16026840

Molecular Formula: C13H16FNO5PS+

Molecular Weight: 348.31 g/mol

* For research use only. Not for human or veterinary use.

Lesogaberan napadisylate -

Specification

Molecular Formula C13H16FNO5PS+
Molecular Weight 348.31 g/mol
IUPAC Name [(2R)-3-amino-2-fluoropropyl]-hydroxy-oxophosphanium;naphthalene-2-sulfonic acid
Standard InChI InChI=1S/C10H8O3S.C3H7FNO2P/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;4-3(1-5)2-8(6)7/h1-7H,(H,11,12,13);3H,1-2,5H2/p+1/t;3-/m.1/s1
Standard InChI Key QERQFECXORQRHA-ZYRQIYSTSA-O
Isomeric SMILES C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.C([C@H](C[P+](=O)O)F)N
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.C(C(C[P+](=O)O)F)N

Introduction

Pharmacological Profile of Lesogaberan Napadisylate

Receptor Affinity and Selectivity

Lesogaberan napadisylate binds with nanomolar affinity to GABA₆ receptors, showing a Ki of 5.1 nM in rat brain membranes, while its affinity for GABAₐ receptors is markedly lower (Ki = 1.4 μM) . This selectivity underpins its mechanism of action: activation of GABA₆ receptors on vagal afferent neurons reduces TLESR frequency, a primary pathway for gastric reflux .

Table 1: Key Pharmacological Parameters of Lesogaberan Napadisylate

ParameterValue (Mean ± SD)SpeciesSource
GABA₆ EC₅₀8.6 ± 0.77 nMHuman
GABA₆ Ki5.1 ± 1.2 nMRat
GABAₐ Ki1.4 ± 0.3 μMRat

In Vitro and Preclinical Findings

In human islet cell cultures, lesogaberan at 10–30 nM concentrations induced a 2–3-fold increase in proliferation compared to controls, suggesting mitogenic effects on pancreatic β-cells . Animal models further demonstrated its ability to protect islet grafts from apoptosis, with oral administration (0.08 mg/mL) preserving β-cell viability in diabetic mice .

Pharmacokinetic Characteristics

Absorption and Bioavailability

A phase I study in healthy males revealed 88% oral bioavailability in dogs and 100% in rats, with linear kinetics observed up to 240 mg doses . Systemic clearance was low (0.32 L/h/kg in rats), and the apparent volume of distribution at steady state (Vdₛₛ) indicated limited tissue penetration .

ParameterOral (100 mg)IV (20 mg)
Cₘₐₓ1.2 μg/mL2.8 μg/mL
Tₘₐₓ1.5 h0.5 h
AUC₀–∞4.7 μg·h/mL3.1 μg·h/mL
Half-life6.2 h5.8 h
Renal Excretion62%75%

Metabolism and Excretion

Lesogaberan undergoes minimal hepatic metabolism, with 62–75% excreted unchanged in urine within 48 hours . The lack of major cytochrome P450 interactions reduces risks of drug-drug collisions, a favorable profile for polypharmacy-prone GERD populations .

Clinical Efficacy in Gastroesophageal Reflux Disease

Phase IIb Trial Outcomes

Table 3: Clinical Response Rates by Dosage

Dosage (mg twice daily)Responders (%)Placebo-Adjusted Difference
6020.9+3.0
12025.6+7.7
18023.5+5.6
24026.2+8.3

Subgroup Analyses

Post hoc analyses suggested enhanced efficacy in patients with upright reflux or non-erosive GERD, though these findings were exploratory and insufficient to guide targeted use .

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